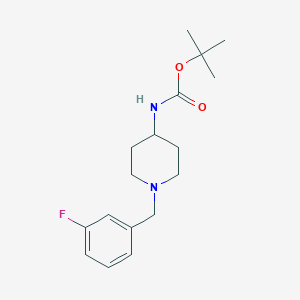

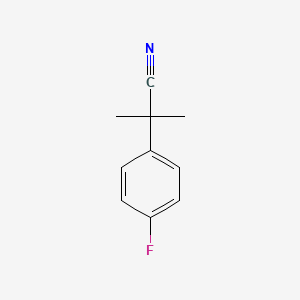

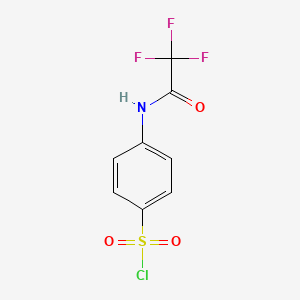

![molecular formula C9H6O4 B1342582 [2,2'-Bifuran]-5-carbonsäure CAS No. 856122-70-8](/img/structure/B1342582.png)

[2,2'-Bifuran]-5-carbonsäure

Übersicht

Beschreibung

2,2'-Bifuran-5-carboxylic acid, also known as 2,2'-bifuran-5-carboxylic acid, is a naturally occurring organic compound found in many plant and animal tissues. It is a derivative of the amino acid tryptophan, and is an important intermediate in the biosynthesis of many other compounds. It is also used in the synthesis of several drugs and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Biobasierte Duromere

[2,2'-Bifuran]-5-carbonsäure wurde zur Synthese von biobasierten Dimethacrylat-Harzen verwendet. Diese Harze können zu Duromeren mit hohen Glasübergangstemperaturen und Massenverlusttemperaturen ausgehärtet werden, was sie für Hochtemperaturanwendungen geeignet macht .

Biobasierte Polymere

Die Verbindung dient als Monomer bei der Herstellung neuartiger biobasierter Polymere wie Polyamide und Polyester, die umweltfreundliche Alternativen zu herkömmlichen Kunststoffen darstellen .

Hochbarriere-Verpackungsmaterialien

Furfural-basierte Polyester mit this compound-Einheiten wurden aufgrund ihrer hohen Sauerstoffbarriere-Eigenschaften für Verpackungsanwendungen entwickelt .

Bioabbaubare Materialien

Es werden Forschungsarbeiten zur Verwendung von this compound bei der Herstellung von biologisch abbaubaren und biobasierten Polymeren durchgeführt, die zur Entwicklung nachhaltiger Materialien beitragen .

Pharmazeutische Anwendungen

Während Furanderivate nicht direkt mit this compound zusammenhängen, werden sie wegen ihres pharmazeutischen und therapeutischen Potenzials untersucht, das sich in Zukunft auch auf Derivate wie this compound erstrecken könnte .

Nachwachsende Harze

Die Verbindung wurde als Ersatz für Bisphenol A bei der Herstellung von teilweise biobasierten Dimethacrylat-Harzen eingesetzt und bietet eine nachwachsende Alternative für die Harzproduktion .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been used as a precursor for the synthesis of bio-based polyesters . It’s also been applied as a substitute for bisphenol A in the preparation of partially bio-based dimethacrylate resins .

Mode of Action

It’s known that it can participate in polycondensation reactions to form polyesters . In these reactions, the carboxylic acid groups of the bifuran compound react with alcohols to form ester linkages, creating a polymer chain .

Result of Action

The primary result of [2,2’-Bifuran]-5-carboxylic acid’s action is the formation of bio-based polyesters . These polyesters have high intrinsic viscosities and good thermal stability . They can be processed into free-standing films via melt-pressing .

Biochemische Analyse

Biochemical Properties

[2,2’-Bifuran]-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of bio-based polymers and resins. It interacts with enzymes such as furan-based dimethacrylate synthases, which facilitate the formation of dimethacrylate resins . These interactions are essential for the production of bio-derived materials that can replace traditional petroleum-based products. The compound’s ability to form stable complexes with various proteins and enzymes highlights its importance in biochemical synthesis and industrial applications.

Cellular Effects

The effects of [2,2’-Bifuran]-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, [2,2’-Bifuran]-5-carboxylic acid has been observed to affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cellular function and energy production.

Molecular Mechanism

At the molecular level, [2,2’-Bifuran]-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and protein synthesis . The compound’s ability to bind to specific sites on enzymes and proteins allows it to modulate their activity, thereby influencing various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2,2’-Bifuran]-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that [2,2’-Bifuran]-5-carboxylic acid can have sustained effects on cellular metabolism and function, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of [2,2’-Bifuran]-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can lead to toxic effects and adverse reactions, highlighting the importance of dosage optimization in experimental settings. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental.

Metabolic Pathways

[2,2’-Bifuran]-5-carboxylic acid is involved in several metabolic pathways, including those related to the synthesis of bio-based polymers and resins . It interacts with enzymes such as furan-based dimethacrylate synthases and other cofactors, influencing metabolic flux and the levels of various metabolites. These interactions are crucial for the compound’s role in biochemical synthesis and industrial applications.

Transport and Distribution

Within cells and tissues, [2,2’-Bifuran]-5-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of [2,2’-Bifuran]-5-carboxylic acid within specific cellular compartments are essential for its function and activity.

Subcellular Localization

The subcellular localization of [2,2’-Bifuran]-5-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that [2,2’-Bifuran]-5-carboxylic acid can interact with its target biomolecules and participate in various biochemical processes.

Eigenschaften

IUPAC Name |

5-(furan-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHBJDUGWLRJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596379 | |

| Record name | [2,2'-Bifuran]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856122-70-8 | |

| Record name | [2,2'-Bifuran]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

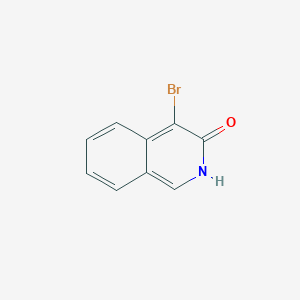

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

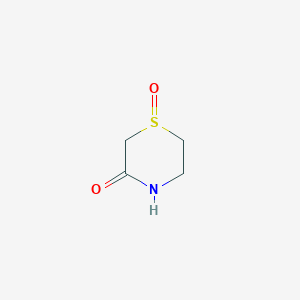

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)